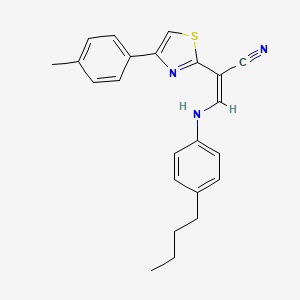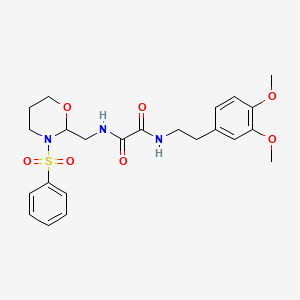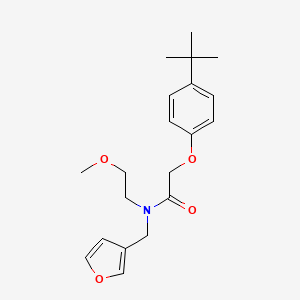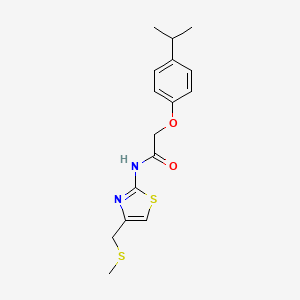
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, commonly known as BPTAA, is a novel compound with potential applications in scientific research. It is a small molecule that belongs to the class of acrylonitrile derivatives, which have been studied for their various biological activities. BPTAA has been found to exhibit promising properties such as anti-inflammatory, anti-cancer, and anti-bacterial effects.
Wirkmechanismus
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BPTAA has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. BPTAA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
BPTAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been found to have good solubility in a variety of solvents, which makes it suitable for various assays. However, BPTAA also has some limitations. It has been found to be unstable under certain conditions, which can affect its activity. In addition, the mechanism of action of BPTAA is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of BPTAA. Firstly, further research is needed to understand the mechanism of action of BPTAA. This will help to design experiments to study its effects more effectively. Secondly, the potential applications of BPTAA in various diseases need to be explored further. Finally, the synthesis of BPTAA needs to be optimized to improve its yield and stability.
Conclusion:
In conclusion, BPTAA is a novel compound with potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial effects. The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BPTAA has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of BPTAA, including further research on its mechanism of action and potential applications in various diseases.
Synthesemethoden
The synthesis of BPTAA involves the reaction of 4-butylaniline and 4-(p-tolyl)thiazol-2-amine with acrylonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to BPTAA through a series of steps. The yield of BPTAA can be improved by optimizing the reaction conditions such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
BPTAA has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPTAA has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, BPTAA has been found to have antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Eigenschaften
IUPAC Name |
(Z)-3-(4-butylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3S/c1-3-4-5-18-8-12-21(13-9-18)25-15-20(14-24)23-26-22(16-27-23)19-10-6-17(2)7-11-19/h6-13,15-16,25H,3-5H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKKRQADXAKLD-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)
![4-[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B2978197.png)
![6-Amino-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2978199.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-hydroxyphenyl)-1-propanone](/img/structure/B2978200.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2978201.png)

![5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B2978205.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)
![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)

